molecular formula C11H14BrNO4S B2853427 Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 827010-25-3

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2853427
CAS No.: 827010-25-3
M. Wt: 336.2
InChI Key: SORXHNXDMLYVJF-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methylsulfonyl group, and a glycine ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:

  • Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.

  • Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

  • Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products

    Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.

    Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate may exhibit anticancer properties. For instance, studies on related structures have shown efficacy against various cancers, including breast and lung cancer. The compound's ability to inhibit specific cellular pathways involved in tumor growth is of particular interest .

Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects, which are crucial for treating conditions such as arthritis. The inhibition of inflammatory mediators can lead to reduced symptoms in patients suffering from chronic inflammatory diseases .

Pharmaceutical Formulation
this compound can be utilized in the formulation of novel drug delivery systems. Its chemical properties allow it to be incorporated into biodegradable implants or as part of a controlled release system for therapeutic peptides, enhancing the efficacy and safety of treatments .

Environmental Applications

Antifouling Agent
The compound has been investigated for its potential use as an antifouling agent in marine environments. It can prevent the adhesion of harmful aquatic organisms, such as barnacles and algae, to water-exposed surfaces like ship hulls and offshore structures. The effectiveness of such compounds is attributed to their ability to disrupt the biological processes of these organisms .

Case Studies and Research Findings

Study Application Findings
Patent US5507862AAntifouling CompositionDemonstrated effectiveness against barnacles and algae; long-lasting effects when applied to marine vessels .
Research on Anticancer AgentsAnticancer ActivitySimilar compounds showed significant cytotoxicity against breast and lung cancer cell lines .
Biodegradable Implants StudyDrug Delivery SystemsThis compound incorporated into implants improved sustained release of therapeutic agents .

Mechanism of Action

The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-fluoro-3-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-iodo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Uniqueness

Compared to its analogs, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications where specific halogen interactions are desired.

Biological Activity

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate (CAS No. 827010-25-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11_{11}H14_{14}BrNO4_{4}S
  • Molecular Weight : 336.21 g/mol
  • CAS Number : 827010-25-3
PropertyValue
Molecular FormulaC11_{11}H14_{14}BrNO4_{4}S
Molecular Weight336.21 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain pathways. COX-2 inhibitors are well-known for their anti-inflammatory properties and potential applications in treating various neoplastic diseases, particularly those involving breast and bladder cancers .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's structural characteristics, such as the presence of the bromo and methylsulfonyl groups, may enhance its interaction with biological targets involved in cancer progression.

  • In Vitro Studies :
    • Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against neoplasia. For instance, it has been noted to affect c-Myc signaling pathways, which are crucial in many cancers .
  • Case Study :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Anti-inflammatory Effects

The compound's role as a COX-2 inhibitor suggests it may also possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where COX-2 is often upregulated.

Efficacy in Cell Lines

A summary of findings from various studies on cell lines treated with this compound is presented below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0COX-2 inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Esterification : Reaction of glycine derivatives with methanol in the presence of sulfuric acid or other catalysts .
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methylsulfonyl chloride under controlled pH and temperature .
  • Aromatic substitution : Bromination at the 4-position of the 3-methylphenyl moiety using brominating agents like NBS (N-bromosuccinimide) .
    Optimization via response surface methodology (RSM) is recommended to maximize yield and purity. For example, adjusting molar ratios, temperature (e.g., 60–80°C), and solvent systems (e.g., dichloromethane or acetonitrile) can enhance efficiency .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the bromoaryl, methylsulfonyl, and glycinate ester groups. Key signals include δ ~3.5 ppm for the methylsulfonyl group and δ ~7.5–8.0 ppm for aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₅BrNO₅S: ~372.0) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>95% by area normalization) .

Q. What functional groups dominate the compound’s reactivity?

  • Methodological Answer :

  • Methylsulfonyl group : Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions .
  • Bromoaryl group : Participates in Suzuki couplings or Ullmann reactions for further functionalization .
  • Ester moiety : Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), forming carboxylic acid derivatives .

Advanced Research Questions

Q. How does the bromo substituent influence electronic properties compared to chloro or methoxy analogs?

  • Methodological Answer :

  • Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare electron-withdrawing effects of Br (σₚ = +0.26) vs. Cl (σₚ = +0.23) or OMe (σₚ = -0.27). Bromo’s larger atomic radius increases steric hindrance but enhances resonance stabilization in transition states .
  • Experimental validation : UV-Vis spectroscopy to assess λₘₐₓ shifts in bromo vs. chloro analogs, reflecting changes in conjugation .

Q. What mechanisms underlie its potential enzyme inhibition (e.g., cyclooxygenase or cytochrome P450)?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values using COX-1/COX-2 inhibition kits (e.g., colorimetric detection of prostaglandin metabolites). Compare with NSAIDs like indomethacin for benchmarking .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2) .
  • Kinetic studies : Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Discrepancies may arise from differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent systems (DMSO vs. PBS) .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation products .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are calculated across a ≥5-log concentration range to confirm reproducibility .

Q. Comparative Analysis with Structural Analogs

Compound Key Structural Differences Impact on Activity Reference
Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinateCl instead of Br at 4-positionLower logP (2.1 vs. 2.5), reduced antibacterial potency
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinateOMe instead of Br at 4-positionEnhanced solubility (logS = -3.2 vs. -4.1) but weaker enzyme inhibition

Properties

IUPAC Name

methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXHNXDMLYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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